molecular formula C21H18N2O2 B5034388 2-(3-HYDROXYPHENYL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

2-(3-HYDROXYPHENYL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Cat. No.: B5034388
M. Wt: 330.4 g/mol
InChI Key: SBAPSCCEVDITIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-HYDROXYPHENYL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-HYDROXYPHENYL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves the condensation of appropriate aniline derivatives with aldehydes or ketones, followed by cyclization reactions. One common synthetic route is as follows:

    Condensation Reaction: Aniline derivatives, such as 3-hydroxyaniline and 4-methylaniline, are reacted with aldehydes or ketones in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid. This step forms an imine intermediate.

    Cyclization Reaction: The imine intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the quinazolinone core structure.

    Hydroxylation and Methylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-HYDROXYPHENYL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form a dihydroquinazoline derivative using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups, such as halogens, nitro groups, or alkyl groups, using reagents like halogens, nitric acid, or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, alkyl halides.

Major Products

    Oxidation: Quinone derivatives, ketone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated, nitrated, or alkylated phenyl derivatives.

Scientific Research Applications

2-(3-HYDROXYPHENYL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-HYDROXYPHENYL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(3-HYDROXYPHENYL)-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: Lacks the methyl group on the phenyl ring, which may affect its chemical properties and biological activity.

    2-(4-HYDROXYPHENYL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE: Has the hydroxyl group on a different position of the phenyl ring, potentially altering its reactivity and interactions.

    2-(3-HYDROXYPHENYL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-THIONE: Contains a thione group instead of a carbonyl group, which may influence its chemical stability and reactivity.

Uniqueness

2-(3-HYDROXYPHENYL)-3-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is unique due to the specific arrangement of hydroxyl and methyl groups on the phenyl rings, which can significantly impact its chemical behavior and potential applications. The presence of both hydroxyl and methyl groups provides opportunities for diverse chemical modifications and interactions, making it a versatile compound for various research and industrial purposes.

Properties

IUPAC Name

2-(3-hydroxyphenyl)-3-(4-methylphenyl)-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-14-9-11-16(12-10-14)23-20(15-5-4-6-17(24)13-15)22-19-8-3-2-7-18(19)21(23)25/h2-13,20,22,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAPSCCEVDITIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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